molecular formula C20H16F3N5OS B2729193 2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1359397-43-5

2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2729193
CAS No.: 1359397-43-5
M. Wt: 431.44
InChI Key: KGDUEMYWTLALJM-UHFFFAOYSA-N
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Description

2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide apart is its unique combination of a triazoloquinoxaline core with a trifluoromethylphenylacetamide moiety. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5OS/c1-2-16-26-27-18-19(25-14-8-3-4-9-15(14)28(16)18)30-11-17(29)24-13-7-5-6-12(10-13)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDUEMYWTLALJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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